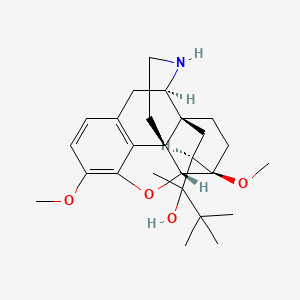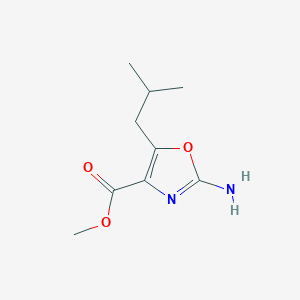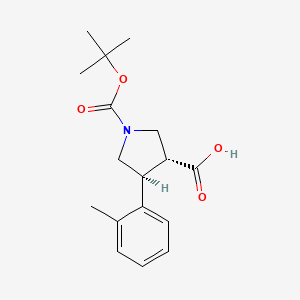![molecular formula C7H6N4O2 B1503016 Methyl-[1,2,4]Triazolo[1,5-a]pyrimidin-2-carboxylat CAS No. 1082977-64-7](/img/structure/B1503016.png)
Methyl-[1,2,4]Triazolo[1,5-a]pyrimidin-2-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which the requested compound belongs, has been studied extensively . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Antineuroinflammatorische Mittel
Aktuelle Studien haben das Potenzial von Methyl-[1,2,4]Triazolo[1,5-a]pyrimidin-2-carboxylat-Derivaten als neuroprotektive und antineuroinflammatorische Mittel hervorgehoben. Diese Verbindungen haben sich als vielversprechend erwiesen, um den neuronalen Zelltod zu reduzieren, was für die Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischen Hirnverletzungen entscheidend ist . Die Derivate wurden auf ihre Fähigkeit hin untersucht, die Produktion von Stickstoffoxid und Tumornekrosefaktor-α in menschlichen Mikroglia-Zellen zu hemmen, was auf signifikante antineuroinflammatorische Eigenschaften hindeutet .
Antivirale Aktivität
Das Triazol-Pyrimidin-Gerüst wurde als Schlüsselstruktur bei der Entwicklung von antiviralen Wirkstoffen identifiziert. Spezielle Derivate von this compound haben die Fähigkeit gezeigt, die RNA-Polymerase PA-PB1-Untereinheit-Heterodimerisierung des Influenzavirus zu hemmen, was einen vielversprechenden Weg für die Entwicklung antiviraler Medikamente aufzeigt .
Antitumor-Eigenschaften
Verbindungen, die auf dem [1,2,4]Triazolo[1,5-a]pyrimidin-Gerüst basieren, wurden ausgiebig auf ihre Antitumor-Eigenschaften untersucht. Diese Substanzen haben bemerkenswerte biologische Aktivitäten gezeigt, was sie möglicherweise für die Aufnahme in therapeutische Schemata geeignet macht, die auf verschiedene Krebsarten abzielen .
Kardiovaskuläre Anwendungen
Die Vielseitigkeit des [1,2,4]Triazolo[1,5-a]pyrimidin-Gerüsts erstreckt sich auf kardiovaskuläre Anwendungen. Derivate wurden als kardiovaskuläre Vasodilatatoren untersucht, was einen Weg für die Behandlung von Erkrankungen wie Bluthochdruck und koronaren Herzkrankheiten bietet .
Entzündungshemmende und Analgetische Wirkungen
Die Einarbeitung des 1,2,4-Triazolo[1,5-a]pyrimidin-Moleküls in andere molekulare Strukturen hat sich als Verbesserung der entzündungshemmenden und analgetischen Eigenschaften erwiesen. Dies hat Möglichkeiten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente eröffnet .
Landwirtschaftliche Anwendungen
Das [1,2,4]Triazolo[1,5-a]pyrimidin-Gerüst ist nicht auf die pharmazeutische Chemie beschränkt, sondern findet auch Anwendungen in der Landwirtschaft. Es wurde bei der Entwicklung von Herbiziden und Fungiziden eingesetzt, um zum Schutz von Nutzpflanzen beizutragen und die Ernährungssicherheit zu gewährleisten .
Biochemische Analyse
Biochemical Properties
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with enzymes such as JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are essential for its biological activities, including its anticancer and anti-inflammatory effects. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the ERK signaling pathway, leading to changes in gene expression and cellular metabolism . The compound induces apoptosis in cancer cells by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the downregulation of cell cycle-related and apoptosis-related proteins, ultimately leading to cell death. Furthermore, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its binding interactions with various biomolecules. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their activity . This inhibition leads to the modulation of cell signaling pathways and changes in gene expression. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway . This results in the downregulation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the therapeutic window and safe usage of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in clinical applications.
Metabolic Pathways
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions are crucial for its biological activities, including its anticancer and anti-inflammatory effects. Understanding the metabolic pathways of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and other biomolecules . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its subcellular localization is crucial for its biological activities, including its interactions with enzymes and proteins involved in cell signaling pathways . Understanding the subcellular localization of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYWSHUYPGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676742 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082977-64-7 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)





![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)